1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile
CAS No.: 2229189-65-3
Cat. No.: VC6185063
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2229189-65-3 |
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Molecular Formula | C8H11NO2 |
Molecular Weight | 153.181 |
IUPAC Name | 1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile |
Standard InChI | InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3 |
Standard InChI Key | NAXCDDCJWXIOLF-UHFFFAOYSA-N |
SMILES | COCCC1(CC(=O)C1)C#N |
Introduction
Structural Characterization and Theoretical Properties
Molecular Architecture
The compound features a cyclobutane ring substituted with:
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A 3-oxo group (ketone) at position 3.
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A 1-cyano group (carbonitrile) at position 1.
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A 2-methoxyethyl side chain at position 1.
While the exact crystal structure remains undetermined, comparative analysis with 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile suggests a strained cyclobutane ring with bond angles near 90°, typical for four-membered rings. The methoxyethyl group likely adopts a staggered conformation to minimize steric hindrance.
Table 1: Theoretical Molecular Properties
Property | Value |
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Molecular Formula | C₉H₁₁NO₂ |
Molecular Weight | 177.19 g/mol |
SMILES | COC(C)CC1(CC(=O)C1)C#N |
Topological Polar SA | 66.7 Ų |
Hydrogen Bond Donors | 0 |
Synthesis Methodologies and Challenges
Analogous Synthesis Routes
The patent CN103232340A details a three-step synthesis of 3-oxocyclobutanecarboxylic acid using acetone, bromine, and malononitrile . Key steps include:
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Dibromination: Acetone reacts with bromine to form 1,3-dibromo-2-propanone.
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Cyclization: Malononitrile and dibrominated acetone undergo nucleophilic substitution under phase-transfer catalysis (tetrabutylammonium bromide) to yield 3,3-dicyanocyclobutanone.
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Hydrolysis: The dicyano intermediate is hydrolyzed to the carboxylic acid.
Esterification and Functionalization
Ambeed.com documents esterification of 3-oxocyclobutanecarboxylic acid with benzyl bromide (41.9% yield) . Applying similar conditions:
Spectroscopic and Analytical Data
Predicted Spectral Features
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IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (ketone C=O).
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¹H NMR:
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δ 3.3–3.5 ppm (m, 4H, -OCH₂CH₂-).
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δ 3.2–3.4 ppm (m, 3H, cyclobutane CH₂).
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δ 1.8–2.0 ppm (m, 2H, cyclobutane CH₂ adjacent to ketone).
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Chromatographic Behavior
Based on the phenyl analog’s logP (~1.8) , reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase would likely achieve separation.
Applications and Research Directions
Medicinal Chemistry
Cyclobutane derivatives exhibit bioactivity via strain-release reactivity. The nitrile group may act as a electrophile for covalent inhibitor design, while the ketone enables Schiff base formation.
Materials Science
Conjugated nitrile-ketone systems could serve as photoactive moieties in organic semiconductors. Strain energy (~27 kcal/mol for cyclobutane) might enhance charge transport properties.
Challenges and Future Work
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Synthesis Optimization: Developing regioselective methods for methoxyethyl incorporation.
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Stability Studies: Assessing hydrolytic sensitivity of the nitrile group under physiological conditions.
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Toxicity Profiling: Addressing potential cyanide release risks in biological applications.
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